N-DBCO-N-bis(PEG2-acid)

bioconjugation stoichiometry dual payload ADC multivalent linker

N-DBCO-N-bis(PEG2-acid) is a branched SPAAC linker delivering two reactive carboxyls per DBCO—a unique 2:1 stoichiometry that linear DBCO-acid alternatives cannot replicate. Use it to construct homogeneous dual-payload ADCs (DAR=2 from a single conjugation site), generate high-density functionalized surfaces, or build branched PROTAC linkers with distinct spatial presentation. This trifunctional architecture reduces aggregation and improves conjugation homogeneity. Choose this compound when dual loading, multivalent display, or defined branching is required—simply scaling up linear monofunctional linkers cannot match its steric and stoichiometric advantages.

Molecular Formula C33H40N2O10
Molecular Weight 624.7 g/mol
Cat. No. B8106108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-DBCO-N-bis(PEG2-acid)
Molecular FormulaC33H40N2O10
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O
InChIInChI=1S/C33H40N2O10/c36-30(11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35)34(15-19-44-23-21-42-17-13-32(38)39)16-20-45-24-22-43-18-14-33(40)41/h1-8H,11-25H2,(H,38,39)(H,40,41)
InChIKeySQZXTKBMAFTQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-DBCO-N-bis(PEG2-acid) – A Branched DBCO-PEG Linker for Multivalent Copper-Free Click Bioconjugation


N-DBCO-N-bis(PEG2-acid) (CAS 2110449-00-6, molecular formula C₃₃H₄₀N₂O₁₀, MW 624.68 g/mol) is a branched polyethylene glycol (PEG) linker that incorporates a single dibenzocyclooctyne (DBCO) moiety and two terminal carboxylic acid groups appended to a central nitrogen via short PEG2 arms [1]. It belongs to the class of strain-promoted alkyne–azide cycloaddition (SPAAC) reagents, enabling copper-free bioorthogonal conjugation with azide-functionalized biomolecules [2]. Unlike linear monofunctional DBCO-acid linkers, its branched architecture provides two reactive carboxyl handles per DBCO, offering a stoichiometric advantage for applications requiring dual payload loading or multivalent surface functionalization .

Why Linear DBCO-Acid Linkers Cannot Replace N-DBCO-N-bis(PEG2-acid) in Multivalent Conjugation Workflows


Linear DBCO-acid linkers such as DBCO-PEG2-acid (CAS 2304558-25-4, MW 464.51, C₂₆H₂₈N₂O₆) and DBCO-PEG4-acid (CAS 1537170-85-6, MW 552.62, C₃₀H₃₆N₂O₈) each present exactly one carboxylic acid group per DBCO moiety, enforcing a strict 1:1 conjugation stoichiometry. In contrast, N-DBCO-N-bis(PEG2-acid) provides two carboxyl groups per DBCO, enabling 2:1 payload-to-linker stoichiometry—a functionally non-substitutable feature when dual drug loading, branched dendrimer construction, or high-density surface coating is required . Furthermore, the branched PEG architecture has been shown to confer higher aqueous solubility and reduced steric hindrance relative to linear PEG linkers of comparable molecular weight, factors that critically affect conjugation efficiency and final construct homogeneity [1]. Simply scaling up the concentration of a linear monofunctional linker cannot replicate the stoichiometric and steric advantages of the branched design.

Quantitative Differentiation Evidence for N-DBCO-N-bis(PEG2-acid) vs. Linear DBCO-Acid Linkers


Carboxylic Acid Valency: 2 COOH per DBCO vs. 1 COOH in Linear DBCO-PEGn-acid Linkers

N-DBCO-N-bis(PEG2-acid) contains two terminal carboxylic acid groups per molecule, whereas linear comparators DBCO-PEG2-acid and DBCO-PEG4-acid each contain only one [1]. This 2:1 difference in reactive carboxyl valency is an intrinsic structural feature and directly translates to the capacity for dual amine-directed conjugation from a single DBCO anchoring point .

bioconjugation stoichiometry dual payload ADC multivalent linker

Molecular Weight and Hydrodynamic Volume: Branched Architecture Increases Effective Size Relative to Linear Linkers

The molecular weight of N-DBCO-N-bis(PEG2-acid) is 624.68 g/mol, which is 34.5% higher than DBCO-PEG2-acid (464.51 g/mol) and 13.0% higher than DBCO-PEG4-acid (552.62 g/mol) , despite DBCO-PEG4-acid having a longer total PEG chain. The branched architecture yields a higher mass per linear dimension, which, based on class-level evidence that branched PEGs exhibit larger hydrodynamic radii than linear PEGs of equivalent mass [1], is expected to reduce renal clearance and extend circulation time of conjugates built with this linker.

hydrodynamic radius PEGylation pharmacokinetics renal clearance

Aqueous Solubility: Higher PEG Density in Branched Architecture Confers Solubility Advantage Over Linear PEG Linkers

Wang et al. (2009) demonstrated that higher PEG density macromolecules achieved smaller micellar sizes, higher water solubilities, and faster resolubilization rates compared to linear PEG analogs of similar mass [1]. N-DBCO-N-bis(PEG2-acid), with its two PEG2 arms creating a higher local PEG density than a single linear PEG2 or PEG4 chain, is expected to benefit from this class-level solubility advantage. Vendor technical data confirm the compound is soluble in water as well as DCM, DMF, DMSO, and THF [2]. In contrast, DBCO-acid (no PEG) has limited aqueous solubility and typically requires organic co-solvents for bioconjugation .

aqueous solubility PEG density bioconjugation efficiency

Dual Payload Capacity: Branched Linker Architecture Enables 2:1 Drug-to-Antibody Stoichiometry for ADCs

A 2019 review in YAKUGAKU ZASSHI noted that most clinical ADC linkers possess linear structures accommodating only single payloads, and that the clinical potential of branched ADC linkers enabling installation of two payload molecules remained largely unexplored [1]. N-DBCO-N-bis(PEG2-acid) directly addresses this gap: its two carboxylic acid termini can each be independently conjugated to a drug payload (e.g., via EDC/HATU-mediated amidation), yielding a 2:1 drug-to-linker ratio from a single DBCO-mediated antibody attachment . Multi-arm PEG-ADC constructs have been reported to deliver higher drug concentrations to targets per antibody–antigen interaction and exhibit improved solubility and PK/PD profiles [2].

antibody-drug conjugate dual payload DAR enhancement

SPAAC Reaction Kinetics: DBCO Maintains Fast Copper-Free Click Rates, Enhanced by PEG Linker Presence

The DBCO group in N-DBCO-N-bis(PEG2-acid) participates in SPAAC reactions with second-order rate constants reported for DBCO-azide ligations in the range of 0.34 M⁻¹s⁻¹ (DBCO model system, Xie et al. 2022) [1] to ~1 M⁻¹s⁻¹ (vendor-reported DBCO kinetics) . Critically, a 2025 study in Organic & Biomolecular Chemistry demonstrated that the presence of a PEG linker on DBCO-modified antibodies enhanced SPAAC reaction rates by 31 ± 16% compared to non-PEGylated DBCO-antibody conjugates [2]. While this study used DBCO-PEG5-trastuzumab rather than N-DBCO-N-bis(PEG2-acid) specifically, the PEG-mediated rate enhancement is a class-level phenomenon applicable to all PEG-DBCO constructs and reinforces that PEG-containing DBCO linkers react faster than their non-PEGylated counterparts.

SPAAC kinetics copper-free click chemistry bioorthogonal reaction rate

High-Impact Application Scenarios Where N-DBCO-N-bis(PEG2-acid) Provides Verifiable Advantage


Dual-Payload Antibody-Drug Conjugate (ADC) Construction via Single-Site DBCO-Azide Conjugation

N-DBCO-N-bis(PEG2-acid) enables construction of homogeneous dual-payload ADCs by first conjugating each of its two carboxylic acid termini to a distinct cytotoxic drug (or drug + fluorophore combination), then attaching the pre-loaded branched linker to an azide-modified antibody via a single SPAAC reaction. This achieves a DAR of 2 from one conjugation site, avoiding the heterogeneity and potential antibody destabilization associated with multiple stochastic conjugation sites. The 2:1 payload stoichiometry is uniquely enabled by the two COOH groups and cannot be replicated with linear DBCO-PEGn-acid linkers . The branched architecture also reduces aggregation propensity compared to linear dual-loading strategies .

PROTAC Linker for Ternary Complex Optimization with Tunable Ligand Orientation

In proteolysis-targeting chimera (PROTAC) development, N-DBCO-N-bis(PEG2-acid) serves as a branched PEG linker where the DBCO group undergoes SPAAC with an azide-modified E3 ligase ligand, and the two carboxylic acids are independently amidated to the target-protein ligand and an optional第三个 functional module (e.g., a fluorescent reporter for mechanistic studies). The branched geometry provides a different spatial presentation of the two ligands compared to linear PROTAC linkers, which can be critical for optimizing ternary complex formation and degradation efficiency . The compound is explicitly classified as a PEG-based PROTAC linker by MedChemExpress, TargetMol, and InvivoChem .

High-Density Surface Functionalization of Nanoparticles and Biosensors

The branched 2-COOH architecture of N-DBCO-N-bis(PEG2-acid) enables generation of surfaces with twice the density of reactive carboxyl groups per DBCO anchoring point compared to linear DBCO-acid linkers. When immobilized on azide-functionalized nanoparticles, magnetic beads, or biosensor chips via SPAAC, each linker presents two free COOH groups for subsequent EDC/NHS-mediated conjugation of amine-containing probes, enzymes, or targeting ligands. This doubling of functional group density without requiring additional DBCO-azide attachment sites improves signal amplification in diagnostic assays and ligand display in targeted delivery systems. The PEG2 arms also reduce non-specific binding compared to non-PEGylated surface linkers .

Branched Dendrimer and Multifunctional Hydrogel Crosslinking

The combination of one DBCO (for SPAAC) and two COOH groups (for amide coupling) in N-DBCO-N-bis(PEG2-acid) makes it an ideal trifunctional building block for constructing branched dendrimers or bioorthogonally crosslinked hydrogels. The DBCO terminus can first react with an azide-functionalized polymer backbone, after which the two carboxyls serve as branching points for further generations of growth or for attaching bioactive peptides. Compared to using two separate linear DBCO-PEGn-acid molecules, the branched single-linker approach ensures a defined 1:2 branching ratio and avoids crosslinking heterogeneity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-DBCO-N-bis(PEG2-acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.